1,10-Bis(pyridinium)decane

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号 |

6266-40-6 |

|---|---|

分子式 |

C20H30Br2N2 |

分子量 |

458.3 g/mol |

IUPAC 名称 |

1-(10-pyridin-1-ium-1-yldecyl)pyridin-1-ium dibromide |

InChI |

InChI=1S/C20H30N2.2BrH/c1(3-5-9-15-21-17-11-7-12-18-21)2-4-6-10-16-22-19-13-8-14-20-22;;/h7-8,11-14,17-20H,1-6,9-10,15-16H2;2*1H/q+2;;/p-2 |

InChI 键 |

XZZPVHYTBRRMNM-UHFFFAOYSA-L |

规范 SMILES |

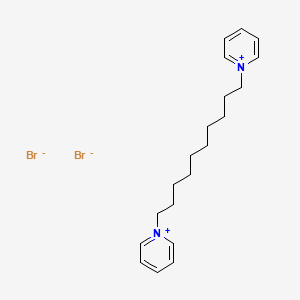

C1=CC=[N+](C=C1)CCCCCCCCCC[N+]2=CC=CC=C2.[Br-].[Br-] |

同义词 |

1,10-bis(pyridinium)decane 1,10-bis(pyridinium)decane dibromide |

产品来源 |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 1,10-Bis(pyridinium)decane Dibromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1,10-bis(pyridinium)decane dibromide, a versatile dicationic compound with significant biological activities. The document details its synthesis, physicochemical and spectroscopic characterization, and its established role as a potent enzyme inhibitor and potential antimicrobial agent.

Synthesis

The synthesis of this compound dibromide is achieved through a direct quaternization reaction. This process involves the nucleophilic attack of the nitrogen atom in the pyridine ring on the electrophilic carbon atoms of 1,10-dibromodecane, resulting in the formation of two pyridinium salt moieties linked by a decamethylene chain.

Experimental Protocol: Synthesis of this compound Dibromide

This protocol is based on established methods for the synthesis of N-alkylated pyridinium salts and related bis(pyridinium)alkanes.[1][2][3]

Materials:

-

1,10-dibromodecane (1.0 equivalent)

-

Pyridine (2.0-2.2 equivalents), freshly distilled

-

Acetonitrile (CH₃CN), anhydrous

-

Absolute ethanol

-

Diethyl ether

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,10-dibromodecane (1.0 eq.) in anhydrous acetonitrile.

-

Add freshly distilled pyridine (2.0-2.2 eq.) to the solution.

-

Heat the reaction mixture to reflux (approximately 80-100°C) and maintain for 8-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]

-

Upon completion, a precipitate will likely have formed. Allow the mixture to cool to room temperature.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the crude product with a small amount of cold diethyl ether to remove any unreacted starting materials.

-

For purification, recrystallize the solid product from absolute ethanol.[1] This involves dissolving the solid in a minimum amount of hot ethanol and allowing it to cool slowly to form pure crystals.

-

Collect the purified crystals by vacuum filtration, wash with a small volume of cold ethanol, and dry under vacuum to a constant weight. The expected yield is typically in the range of 60-75%.[1]

Synthesis Workflow

The following diagram illustrates the chemical reaction for the synthesis of this compound dibromide.

Caption: Reaction scheme for the synthesis of this compound dibromide.

Characterization

The structural confirmation and purity assessment of the synthesized this compound dibromide are performed using a combination of physicochemical and spectroscopic methods.

Physicochemical Properties

The fundamental physical and chemical properties of the compound are summarized below.

| Property | Value | Reference |

| CAS Number | 6266-40-6 | [4] |

| Molecular Formula | C₂₀H₃₀Br₂N₂ | [4] |

| Molecular Weight | 458.27 g/mol | [4] |

| Purity | ≥98% (Commercially available) | [4] |

| Appearance | White to off-white solid (Expected) | |

| Storage | 4°C for long-term storage | [4] |

Spectroscopic Analysis

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of the molecule.

-

Protocol: A sample is dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz). Chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard.[8]

| Expected ¹H NMR Data (in D₂O) | |

| Chemical Shift (δ, ppm) | Assignment & Multiplicity |

| ~8.8 - 9.0 | Protons α to Pyridinium N (H-2, H-6), doublet |

| ~8.5 - 8.7 | Proton γ to Pyridinium N (H-4), triplet |

| ~8.0 - 8.2 | Protons β to Pyridinium N (H-3, H-5), triplet |

| ~4.6 - 4.8 | Methylene protons adjacent to N⁺ (-N⁺-CH₂ -), triplet |

| ~2.0 - 2.2 | Methylene protons β to N⁺ (-CH₂-CH₂ -), multiplet |

| ~1.3 - 1.5 | Internal methylene protons of decane chain, broad multiplet |

| Expected ¹³C NMR Data (in D₂O) | |

| Chemical Shift (δ, ppm) | Assignment |

| ~145 - 148 | Carbons α to Pyridinium N (C-2, C-6) |

| ~144 - 146 | Carbon γ to Pyridinium N (C-4) |

| ~128 - 130 | Carbons β to Pyridinium N (C-3, C-5) |

| ~60 - 62 | Methylene carbon adjacent to N⁺ (-N⁺-C H₂-) |

| ~30 - 32 | Methylene carbon β to N⁺ (-CH₂-C H₂-) |

| ~25 - 30 | Internal methylene carbons of decane chain |

2.2.2. Infrared (IR) Spectroscopy

IR spectroscopy helps identify the functional groups present in the molecule.

-

Protocol: The spectrum of the solid sample is typically obtained using the KBr (potassium bromide) disc technique on an FTIR spectrometer.[7]

| Expected IR Absorption Bands | |

| Wavenumber (cm⁻¹) | Assignment |

| 3150 - 3000 | Aromatic C-H stretching vibrations of the pyridinium ring |

| 2950 - 2850 | Aliphatic C-H stretching vibrations of the decane chain |

| ~1630 - 1640 | Aromatic C=C and C=N stretching vibrations (ring vibrations) |

| ~1480 - 1500 | Aromatic ring stretching vibrations |

2.2.3. Mass Spectrometry (MS)

MS provides information about the mass and, by extension, the elemental composition of the molecule.

-

Protocol: Using a technique like Electrospray Ionization (ESI), the sample is ionized and the mass-to-charge ratio (m/z) of the resulting ions is measured.[9]

| Expected Mass Spectrometry Data | |

| Ion | Expected m/z |

| [M]²⁺ | ~149.12 |

| [M+Br]⁺ | ~377.16 / 379.16 |

| Note: The molecular cation (C₂₀H₃₀N₂²⁺) has a predicted monoisotopic mass of 298.24 Da.[10] The spectrum of any bromine-containing fragment will show a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[9] |

Biological Activity and Applications

This compound dibromide is recognized for its potent biological effects, primarily as an enzyme inhibitor and a broad-spectrum antimicrobial agent.

Acetylcholinesterase (AChE) Inhibition

This compound is a powerful inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[11] Its inhibitory activity makes it a subject of interest in neuropharmacology and toxicology.[12]

| Enzyme Inhibition Data | |

| Target | Acetylcholinesterase (AChE) |

| IC₅₀ | 25.8 nM |

| Reference | [11] |

Antimicrobial Activity

The amphiphilic structure of bis(pyridinium)alkanes, featuring cationic pyridinium head groups and a hydrophobic alkyl linker, allows them to interact with and disrupt microbial cell membranes.[13] This leads to increased membrane permeability and ultimately cell death.[5][13] While specific data for the title compound is limited, analogous compounds with a C10 alkyl chain show significant activity against a range of bacteria.

| Antimicrobial Activity of a Related C10 Analogue | |

| Microorganism | MIC (μg/mL) |

| S. aureus ATCC 6538 | 31.2 |

| S. aureus MRSA 97-7 | 31.2 |

| S. Typhimurium 14028s | 31.2 |

| E. coli ATCC 25922 | 62.5 |

| Reference | [13] |

| Data for 1,1′-(Decane-1,10-diyl)bis(4-aminopyridin-1-ium) bromide |

Proposed Antimicrobial Mechanism

The mechanism of action is primarily attributed to the disruption of the bacterial cytoplasmic membrane.

Caption: Proposed mechanism of antimicrobial action via membrane disruption.

References

- 1. 1,1'-(1,10-Decanediyl)bis(4-(octylamino)pyridinium) dibromide (64690-20-6) for sale [vulcanchem.com]

- 2. Synthesis of 2,6-Dibromo-9-selenabicyclo[3.3.1]nonane-Based Pyridinium Salts Containing Acetal Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. chemscene.com [chemscene.com]

- 5. Synthesis and Antimicrobial Activity of Some Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 8. rsc.org [rsc.org]

- 9. Mass Spectrometry [www2.chemistry.msu.edu]

- 10. PubChemLite - 1,10-bis(pyridinium)-decane dibromide (C20H30N2) [pubchemlite.lcsb.uni.lu]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Influence of acetyl- -methylcholine, carbamoylcholine, and bis-pyridinium compounds on the activity of acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antibacterial Activity of Bis(4-aminopyridinium) Compounds for Their Potential Use as Disinfectants - PMC [pmc.ncbi.nlm.nih.gov]

Crystal Structure of Long-Chain Bis(pyridinium)alkane Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of long-chain bis(pyridinium)alkane derivatives, a class of compounds with significant potential in various therapeutic areas. Due to the limited availability of public crystallographic data for 1,10-bis(pyridinium)decane derivatives, this guide utilizes the closely related structure of N,N′-Bis(4-pyridylmethylene)octane-1,8-diamine as a representative example to illustrate the core structural features and experimental methodologies. This analog, with its eight-carbon aliphatic chain, provides valuable insights into the molecular conformation and packing of this compound class.

Core Crystallographic Data

The crystallographic data for N,N′-Bis(4-pyridylmethylene)octane-1,8-diamine, a structural analog of the this compound series, are summarized in the table below. The data reveals a monoclinic crystal system. The central eight-carbon chain adopts a fully extended conformation, and the entire molecule is generated by a crystallographic center of inversion.[1][2]

| Parameter | Value |

| Chemical Formula | C₂₀H₂₆N₄ |

| Molecular Weight | 322.45 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.6285 (4) |

| b (Å) | 9.3821 (3) |

| c (Å) | 8.8302 (3) |

| α (°) | 90 |

| β (°) | 111.143 (2) |

| γ (°) | 90 |

| Volume (ų) | 898.52 (5) |

| Z | 2 |

| Temperature (K) | 140 |

| Radiation | Mo Kα |

| Wavelength (Å) | 0.71073 |

Table 1: Crystallographic data for N,N′-Bis(4-pyridylmethylene)octane-1,8-diamine. Data sourced from[3].

Experimental Protocols

The synthesis and crystallization of these compounds are crucial steps for obtaining high-quality crystals suitable for X-ray diffraction analysis. The following protocols are based on established methods for similar compounds.

Synthesis of N,N′-Bis(4-pyridylmethylene)octane-1,8-diamine[1]

-

Dissolution: 1,8-Diaminooctane (1 mmol, 0.145 g) is dissolved in 15 ml of methanol.

-

Addition: To this solution, 4-pyridinecarboxaldehyde (2 mmol, 0.215 g) is added.

-

Reaction: The mixture is heated for 4 hours.

-

Crystallization: The solid that forms upon cooling is recrystallized from methanol to yield the final product.

Single-Crystal X-ray Diffraction Analysis[1]

-

Crystal Mounting: A suitable single crystal is mounted on a diffractometer.

-

Data Collection: X-ray diffraction data is collected at a controlled temperature (e.g., 140 K) using a radiation source such as Mo Kα. A detector like a Bruker SMART APEX area-detector is used to measure the intensities of the diffracted X-rays.[3]

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined using software such as SHELXS97 and SHELXL97.[3]

Logical Workflow for Structural Analysis

The process from synthesizing the compound to analyzing its crystal structure follows a logical progression. This workflow ensures the reliable determination of the molecular and crystal structure.

Biological Activity and Signaling Pathways

Long-chain bis(pyridinium)alkanes have demonstrated notable biological activities, including antifungal and cytotoxic effects.[4] Furthermore, certain amphiphilic pyridinium salts have been shown to potently suppress the secretion of interleukin-8 (IL-8) from lung epithelial cells, a key factor in the inflammatory response in cystic fibrosis.[5] This effect is achieved through the blockade of the TNFα/NFκB signaling pathway.[5] Some pyridinium salts have also shown promise as antitumor agents by inducing apoptosis in cancer cells.[6] A derivative of tanshinone I containing a pyridinium salt moiety has been found to target the PI3K/Akt/mTOR signaling pathway.[7]

The diagram below illustrates the inhibitory action of certain pyridinium salts on the TNFα-induced NF-κB signaling pathway, a critical regulator of inflammation.

This guide provides a foundational understanding of the crystal structure and potential therapeutic applications of long-chain bis(pyridinium)alkane derivatives. Further research, particularly in obtaining and analyzing the crystal structure of the this compound derivative, will be instrumental in advancing the development of this promising class of compounds.

References

- 1. N,N'-Bis(4-pyridylmethyl-ene)octane-1,8-diamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. N,N′-Bis(4-pyridylmethylene)octane-1,8-diamine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, antifungal, haemolytic and cytotoxic activities of a series of bis(alkylpyridinium)alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Amphiphilic pyridinium salts block TNFα/NFκB signaling and constitutive hypersecretion of interleukin-8 (IL-8) from cystic fibrosis lung epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antitumour Effects of Selected Pyridinium Salts on Sensitive Leukaemia HL60 Cells and Their Multidrug Resistant Topoisomerase II-Defective HL60/MX2 Counterparts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological activity study of tanshinone I-pyridinium salt derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,10-Bis(pyridinium)decane Dibromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,10-Bis(pyridinium)decane dibromide is a bis-quaternary ammonium compound featuring two pyridinium rings linked by a ten-carbon aliphatic chain. This molecule has garnered significant interest in the scientific community, primarily due to its potent inhibitory activity against acetylcholinesterase (AChE), an enzyme critical to the functioning of the nervous system. Its structural characteristics, comprising cationic pyridinium heads and a flexible hydrophobic linker, are key to its biological activity. This technical guide provides a comprehensive overview of the known physical and chemical properties, a detailed experimental protocol for its synthesis, and an exploration of its mechanism of action as an acetylcholinesterase inhibitor.

Physicochemical Properties

This compound dibromide is a salt with the following molecular and physical characteristics. The quantitative data is summarized in Table 1 for ease of reference.

| Property | Value |

| Molecular Formula | C₂₀H₃₀Br₂N₂ |

| Molecular Weight | 458.27 g/mol [1][2] |

| CAS Number | 6266-40-6[1][2] |

| Appearance | White to off-white solid[3] |

| Solubility | Water: 175 mg/mL (ultrasonication may be needed)[3] |

| Biological Activity | Acetylcholinesterase (AChE) Inhibitor |

| IC₅₀ for AChE | 25.8 nM[1][3] |

Table 1: Physical and Chemical Properties of this compound Dibromide

Synthesis of this compound Dibromide

The synthesis of this compound dibromide is achieved through a quaternization reaction. This process involves the reaction of pyridine with 1,10-dibromodecane. The nitrogen atom in the pyridine ring acts as a nucleophile, attacking the electrophilic carbon atom of the 1,10-dibromodecane, leading to the formation of the bis-pyridinium salt.

Experimental Protocol

This protocol is adapted from established methods for the synthesis of similar bis-pyridinium compounds.

Materials:

-

Pyridine

-

1,10-Dibromodecane

-

Acetonitrile (anhydrous)

-

Diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,10-dibromodecane (1 equivalent) in anhydrous acetonitrile.

-

Add an excess of pyridine (at least 2.2 equivalents) to the solution.

-

Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of this compound dibromide should form.

-

If precipitation is incomplete, the volume of acetonitrile can be reduced under vacuum, and the product can be precipitated by the addition of diethyl ether.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold diethyl ether to remove any unreacted starting materials and impurities.

-

Dry the purified this compound dibromide under vacuum to obtain a white to off-white solid.

Synthesis Workflow

Spectral Data (Predicted and Representative)

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridinium protons, which would be shifted downfield compared to pyridine itself due to the positive charge on the nitrogen. Signals for the methylene groups of the decane chain would also be present, with the protons on the carbons adjacent to the pyridinium nitrogen appearing at a lower field than the other methylene protons.

-

¹³C NMR: The carbon NMR spectrum would show signals for the carbons of the pyridinium rings, with the carbons adjacent to the nitrogen being significantly deshielded. The aliphatic carbons of the decane linker would also be visible in the upfield region of the spectrum.

-

IR Spectroscopy: The infrared spectrum would likely exhibit characteristic peaks for the C-H stretching and bending vibrations of the aromatic pyridinium rings and the aliphatic decane chain. Aromatic C=C and C=N stretching vibrations would also be expected.

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the dicationic part of the molecule, [C₂₀H₃₀N₂]²⁺.

Mechanism of Action: Acetylcholinesterase Inhibition

This compound dibromide is a potent inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. The inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged stimulation of cholinergic receptors.

The inhibitory mechanism of bis-pyridinium compounds is thought to involve a dual-site binding to the AChE enzyme. The structure of AChE features a deep and narrow gorge containing the catalytic active site (CAS) at its base and a peripheral anionic site (PAS) at its entrance. It is proposed that the flexible decane linker of this compound allows the two pyridinium rings to simultaneously bind to both the CAS and the PAS of the enzyme. This dual binding significantly increases the affinity and inhibitory potency of the compound.

Applications and Future Directions

The potent acetylcholinesterase inhibitory activity of this compound dibromide makes it a compound of interest for research in neurodegenerative diseases, such as Alzheimer's disease, where a deficit in cholinergic neurotransmission is observed. Its simple structure also makes it an attractive scaffold for the design and synthesis of new, more potent, and selective AChE inhibitors. Future research may focus on elucidating the precise binding mode of this compound with AChE through X-ray crystallography or computational modeling, which would facilitate the rational design of next-generation inhibitors. Furthermore, studies on its pharmacokinetic and pharmacodynamic properties are necessary to evaluate its potential as a therapeutic agent.

Conclusion

This compound dibromide is a well-defined chemical entity with significant potential as a tool for studying the cholinergic system and as a lead compound for the development of new therapeutics. This guide has provided a summary of its key properties, a detailed synthesis protocol, and an overview of its mechanism of action. Further research is warranted to fully explore the therapeutic potential of this and related bis-pyridinium compounds.

References

A Technical Guide to 1,10-bis(pyridinium)decane: An Acetylcholinesterase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,10-bis(pyridinium)decane, registered under CAS number 6266-40-6 and also known by its synonym Decamethylenebispyridinium dibromide, is a bis-cationic quaternary ammonium compound.[1] Structurally, it features two pyridinium rings linked by a ten-carbon aliphatic chain. This molecule has garnered significant interest in the scientific community, primarily for its potent inhibitory activity against acetylcholinesterase (AChE), a key enzyme in the cholinergic nervous system.[2] The inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism of action places this compound and similar bis-pyridinium compounds in a class of molecules with therapeutic potential for neurodegenerative diseases such as Alzheimer's disease, where cholinergic deficits are a well-established hallmark.[3][4] This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, biological activity, and relevant experimental protocols for this compound.

Physicochemical and Biological Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 6266-40-6 | [1] |

| Molecular Formula | C₂₀H₃₀Br₂N₂ | [1] |

| Molecular Weight | 458.27 g/mol | [1] |

| Synonyms | Decamethylenebispyridinium dibromide, 1,1'-Decamethylenebis(pyridinium bromide) | [1] |

| Purity | ≥98% (Commercially available) | [1] |

| Storage Temperature | 4°C | [1] |

Table 2: Biological Activity

| Target | Activity | Value | Reference |

| Acetylcholinesterase (AChE) | IC₅₀ | 25.8 nM | [2] |

Experimental Protocols

General Synthesis of this compound Dibromide

Materials:

-

Pyridine

-

1,10-Dibromodecane

-

A suitable solvent (e.g., acetonitrile, ethanol, or a solvent-free approach)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,10-dibromodecane in the chosen solvent.

-

Addition of Pyridine: Add a stoichiometric excess (typically 2.2 to 2.5 equivalents) of pyridine to the solution.

-

Reaction Conditions: The reaction mixture is then heated to reflux and maintained at this temperature for a period ranging from several hours to overnight. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Isolation of Product: Upon completion of the reaction, the mixture is cooled to room temperature. The product, being a salt, will often precipitate out of the organic solvent. The precipitate can be collected by filtration.

-

Purification: The crude product is washed with the reaction solvent or another suitable organic solvent (like diethyl ether) to remove any unreacted starting materials. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/ether).

-

Characterization: The final product should be characterized to confirm its identity and purity using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis.

Acetylcholinesterase (AChE) Inhibition Assay Protocol (Ellman's Method)

The inhibitory activity of this compound against AChE is commonly determined using the spectrophotometric method developed by Ellman. This assay is based on the hydrolysis of acetylthiocholine by AChE, which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm.

Materials:

-

Acetylcholinesterase (AChE) enzyme solution (from electric eel or human recombinant)

-

Acetylthiocholine iodide (ATCI) substrate solution

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

This compound (test compound)

-

A known AChE inhibitor as a positive control (e.g., donepezil)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare stock solutions of the test compound and positive control in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in phosphate buffer.

-

Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer at the desired concentrations.

-

-

Assay Setup (in a 96-well plate):

-

Blank wells: Add buffer only.

-

Control wells (100% activity): Add buffer, AChE solution, and the solvent vehicle used for the test compound.

-

Test wells: Add buffer, AChE solution, and the test compound at various concentrations.

-

Positive control wells: Add buffer, AChE solution, and the positive control inhibitor at various concentrations.

-

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiation of Reaction: Add the ATCI substrate solution to all wells except the blank to start the enzymatic reaction.

-

Kinetic Measurement: Immediately place the microplate in a reader and measure the absorbance at 412 nm at regular intervals (e.g., every minute) for a set duration (e.g., 10-15 minutes).

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per unit time) for each well.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the control (100% activity).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC₅₀ value.

-

Mechanism of Action and Signaling Pathway

The primary mechanism of action of this compound is the inhibition of acetylcholinesterase. By blocking the active site of AChE, the compound prevents the breakdown of acetylcholine, leading to its accumulation in the synaptic cleft. This enhances the activation of both muscarinic and nicotinic acetylcholine receptors on the postsynaptic neuron, thereby potentiating cholinergic signaling.[4] This is a critical pathway for cognitive functions such as memory and learning.[6]

Below is a diagram illustrating the general workflow for synthesizing a bis-pyridinium compound and a diagram of the cholinergic signaling pathway, highlighting the role of an AChE inhibitor.

Caption: General workflow for the synthesis of bis-pyridinium compounds.

Caption: The effect of this compound on the cholinergic signaling pathway.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound - CAS:6266-40-6 - 山东思科捷生物技术有限公司 [sparkjadesd.com]

- 3. Acetylcholinesterase Inhibitors in the Treatment of Neurodegenerative Diseases and the Role of Acetylcholinesterase in their Pathogenesis [mdpi.com]

- 4. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and anticholinesterase activity of new bispyridinium compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Regulators of cholinergic signaling in disorders of the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

molecular formula and weight of 1,10-bis(pyridinium)decane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular formula and weight of 1,10-bis(pyridinium)decane, a symmetrical quaternary ammonium salt. This compound is of interest to researchers in various fields, including medicinal chemistry and materials science, due to its structural features.

Molecular Composition and Weight

The fundamental quantitative data for this compound, often found as a dibromide salt, are summarized below. The molecular formula for the cationic portion is C₂₀H₃₀N₂²⁺[1]. When combined with two bromide counter-ions, the complete molecular formula is C₂₀H₃₀Br₂N₂[2].

The molecular weight is calculated based on the atomic weights of its constituent elements. The standard atomic weight of carbon is approximately 12.01 g/mol , hydrogen is about 1.008 g/mol , nitrogen is approximately 14.007 g/mol , and bromine is about 79.904 g/mol .

A comprehensive summary of the molecular formula and weight is presented in the following table:

| Property | Value |

| Molecular Formula | C₂₀H₃₀Br₂N₂ |

| Molecular Weight | 458.28 g/mol |

| Elemental Composition | |

| Carbon (C) | 20 x 12.011 = 240.22 |

| Hydrogen (H) | 30 x 1.008 = 30.24 |

| Nitrogen (N) | 2 x 14.007 = 28.014 |

| Bromine (Br) | 2 x 79.904 = 159.808 |

Note: The total molecular weight is the sum of the masses of its constituent atoms and may vary slightly depending on the isotopic composition.

Structural Representation

To visualize the logical relationship of the atoms within the this compound dibromide molecule, a diagram has been generated. This illustrates the connection between the two pyridinium rings and the decane linker, as well as the associated bromide counter-ions.

Experimental Protocols

Currently, there are no specific, cited experimental protocols for signaling pathways associated with this compound in the provided context. This compound is primarily a synthetic organic molecule, and its biological activity, if any, would need to be determined through specific assays. For instance, its potential as an acetylcholinesterase (AChE) inhibitor with an IC50 of 25.8 nM has been noted. An experimental protocol to verify this would typically involve:

-

Preparation of Reagents : Solutions of this compound, acetylcholinesterase, a substrate (such as acetylthiocholine), and a chromogenic reagent (like 5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB) would be prepared in an appropriate buffer (e.g., phosphate buffer at a specific pH).

-

Assay Procedure : The enzyme, inhibitor, and DTNB would be pre-incubated. The reaction would be initiated by adding the substrate.

-

Data Acquisition : The rate of the reaction, observed by the change in absorbance due to the product of the reaction between thiocholine and DTNB, would be measured over time using a spectrophotometer.

-

Data Analysis : The IC50 value would be determined by plotting the enzyme activity against a range of inhibitor concentrations and fitting the data to a suitable dose-response curve.

This is a generalized protocol, and specific experimental conditions would need to be optimized.

References

Thermal Stability and Decomposition of Pyridinium-Based Dicationic Surfactants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition pathways of pyridinium-based dicationic surfactants, often referred to as gemini surfactants. Understanding the thermal properties of these molecules is critical for their application in various fields, including drug delivery, material science, and chemical engineering, where they may be subjected to elevated temperatures during processing, storage, or use.

Introduction to Pyridinium-Based Dicationic Surfactants

Pyridinium-based dicationic surfactants are amphiphilic molecules characterized by two pyridinium head groups and typically two hydrophobic tails, connected by a spacer group. This unique structure imparts superior surface activity and self-assembly properties compared to their monocationic counterparts. Their thermal stability is a key parameter that dictates their operational temperature range and shelf-life. The decomposition of these surfactants can lead to loss of function and the generation of potentially reactive or undesirable byproducts.

General Molecular Structure

The general structure of a pyridinium-based dicationic surfactant consists of two N-alkylpyridinium cations linked by a spacer. The nature of the alkyl chains (R), the spacer (S), and the counter-ions (X⁻) all influence the overall properties of the surfactant.

Caption: General chemical structure of a pyridinium-based dicationic surfactant.

Thermal Stability Assessment

The primary technique for evaluating the thermal stability of these surfactants is Thermogravimetric Analysis (TGA). TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The output, a thermogram, provides key data points for assessing thermal stability.

Key Thermal Stability Parameters

-

Tonset (Onset Decomposition Temperature): The temperature at which the initial significant mass loss begins. It is a common metric for comparing the thermal stability of different materials.

-

Tpeak (Peak Decomposition Temperature): The temperature at which the maximum rate of mass loss occurs, corresponding to the peak of the derivative thermogram (DTG).

Quantitative Thermal Decomposition Data

Recent studies have shown that pyridinium-based dicationic surfactants generally exhibit high thermal stability, with decomposition temperatures often approaching or exceeding 300°C[1][2]. The structure of the spacer group has been found to have a modest but noticeable impact on the thermal stability.

A study by Al-Sabagh et al. (2025) investigated four pyridinium-based dicationic surfactants with different spacer groups, providing specific decomposition temperatures[3][4]. The surfactants, designated GS-4, GS-Et, GS-OH, and GS-NH, share the same pyridinium head groups and hydrophobic tails but differ in their spacer units.

| Surfactant ID | Spacer Group | Tonset (°C) | Reference |

| GS-4 | 1,4-dibromobutane | 282 | [3][4] |

| GS-Et | Bis(2-bromoethyl) ether | 280 | [3][4] |

| GS-OH | 1,3-dibromo-2-propanol | 270 | [3][4] |

| GS-NH | Bis(2-chloroethyl) amine hydrochloride | 295 | [3][4] |

The data indicates that the surfactant with the secondary amine spacer (GS-NH) exhibited the highest thermal stability, while the one with a hydroxyl group in the spacer (GS-OH) had the lowest among the tested series[3][4]. Despite these differences, all four surfactants demonstrated considerable thermal robustness.

Decomposition Pathway

The thermal decomposition of pyridinium-based ionic liquids, including dicationic surfactants, is generally believed to proceed through a reverse Menshutkin reaction . This dealkylation mechanism involves the nucleophilic attack of the counter-ion on the alkyl group attached to the nitrogen atom of the pyridinium ring, leading to the formation of a neutral pyridine species and an alkyl halide.

For dicationic surfactants, this process can occur at both pyridinium centers. The decomposition is expected to initiate at the weakest C-N bond or be influenced by the nature of the spacer and the alkyl chains.

Caption: Proposed two-step decomposition pathway via reverse Menshutkin reaction.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable thermal stability data.

Thermogravimetric Analysis (TGA) for Thermal Stability

This protocol outlines a typical TGA experiment for determining the decomposition temperature of pyridinium-based dicationic surfactants.

Caption: A typical experimental workflow for Thermogravimetric Analysis (TGA).

Methodology:

-

Sample Preparation:

-

Dry the surfactant sample under vacuum for at least 24 hours to remove any residual solvent or moisture.

-

Accurately weigh 5-10 mg of the dried sample into a TGA crucible (ceramic or platinum).

-

-

Instrument Setup:

-

Place the crucible in the TGA instrument.

-

Purge the furnace with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Set the temperature program to heat the sample from ambient temperature to a final temperature well above the expected decomposition point (e.g., 600°C).

-

A linear heating rate of 10°C/min is commonly used.

-

-

Data Acquisition:

-

Initiate the temperature program and record the sample mass as a function of temperature.

-

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature to obtain the TGA thermogram.

-

Calculate the first derivative of the thermogram (DTG curve) to identify the temperature of the maximum rate of mass loss (Tpeak).

-

Determine the onset decomposition temperature (Tonset) from the intersection of the baseline tangent and the tangent at the point of maximum mass loss.

-

Kinetic Analysis of Thermal Decomposition

To determine the kinetic parameters of decomposition, such as the activation energy (Ea), TGA experiments are conducted at multiple heating rates.

Methodology:

-

TGA at Multiple Heating Rates:

-

Perform a series of TGA runs on separate, identical samples at different heating rates (e.g., 5, 10, 15, and 20°C/min).

-

-

Data Analysis using Isoconversional Methods:

-

For each heating rate, determine the temperatures corresponding to specific degrees of conversion (α), e.g., α = 0.05, 0.1, 0.2, etc.

-

Apply an isoconversional kinetic model, such as the Flynn-Wall-Ozawa (FWO) or Kissinger-Akahira-Sunose (KAS) method, to calculate the activation energy as a function of the degree of conversion. These methods do not require prior knowledge of the reaction mechanism.

-

Analysis of Decomposition Products

Identifying the decomposition products is essential for confirming the decomposition mechanism. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a powerful technique for this purpose.

Methodology:

-

Sample Pyrolysis:

-

A small amount of the surfactant is rapidly heated to its decomposition temperature in an inert atmosphere within a pyrolyzer.

-

-

GC Separation:

-

The volatile decomposition products are transferred to a gas chromatograph, where they are separated based on their boiling points and interactions with the chromatographic column.

-

-

MS Detection and Identification:

-

The separated components are introduced into a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio.

-

The resulting mass spectra are used to identify the chemical structure of the decomposition products by comparing them to spectral libraries.

-

Conclusion

Pyridinium-based dicationic surfactants are a class of compounds with high thermal stability, typically decomposing at temperatures near 300°C. Their decomposition is thought to occur via a reverse Menshutkin reaction, though further studies using techniques like Py-GC-MS are needed to fully elucidate the decomposition products and confirm the mechanism. The choice of spacer group can influence the thermal stability, providing a means to tune the properties of these surfactants for specific high-temperature applications. The experimental protocols outlined in this guide provide a framework for the systematic evaluation and comparison of the thermal properties of existing and novel pyridinium-based dicationic surfactants.

References

- 1. Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Thermal decomposition of carboxylate ionic liquids: trends and mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C3CP53648C [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

Solubility of 1,10-Bis(pyridinium)decane Dibromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,10-bis(pyridinium)decane dibromide. Due to a lack of extensive publicly available quantitative data for this specific compound in a range of solvents, this document focuses on the known aqueous solubility and provides detailed experimental protocols for determining its solubility in other solvents of interest.

Core Concepts: Understanding the Solubility of Bis-Pyridinium Salts

This compound dibromide is a quaternary ammonium salt, consisting of two positively charged pyridinium rings linked by a ten-carbon alkyl chain, with two bromide anions. Its solubility is governed by the interplay of several factors:

-

Ionic Nature: The charged pyridinium heads are hydrophilic and favor interactions with polar solvents like water.

-

Hydrophobic Linker: The long, nonpolar decane chain is hydrophobic and interacts favorably with nonpolar solvents.

-

Counter-ions: The bromide anions also contribute to the overall solubility characteristics.

-

Solvent Properties: The polarity, hydrogen bonding capability, and dielectric constant of the solvent are critical in determining the extent to which this compound dibromide will dissolve.

Generally, bis-pyridinium salts with longer alkyl chains exhibit amphiphilic properties, potentially forming micelles in aqueous solutions. Their solubility in organic solvents is expected to vary significantly based on the solvent's nature.

Quantitative Solubility Data

Currently, limited quantitative solubility data for this compound dibromide is available in peer-reviewed literature and public databases. The most consistently reported value is its solubility in water.

| Solvent | Temperature | Solubility | Method | Source |

| Water (H₂O) | Not Specified | 175 mg/mL | Not Specified | Commercial Supplier Data |

Note: The lack of data in common organic solvents such as methanol, ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) highlights a significant knowledge gap. The experimental protocols provided in the subsequent sections are intended to empower researchers to determine these values.

Experimental Protocols for Solubility Determination

To address the absence of comprehensive solubility data, this section provides detailed methodologies for determining the solubility of this compound dibromide.

Logical Workflow for Solubility Assessment

The following diagram outlines a general workflow for assessing the solubility of a compound like this compound dibromide.

Caption: A logical workflow for the experimental determination of solubility.

Gravimetric Method

This classic and straightforward method is suitable for determining solubility in volatile solvents.

Methodology:

-

Sample Preparation: Accurately weigh an excess amount of this compound dibromide into a vial.

-

Solvent Addition: Add a precise volume of the desired solvent to the vial.

-

Equilibration: Seal the vial and place it in a temperature-controlled shaker or agitator. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation. The presence of undissolved solid is crucial.

-

Phase Separation: After equilibration, allow the solid to settle. Carefully transfer a known volume of the supernatant (the clear, saturated solution) to a pre-weighed, dry container (e.g., a watch glass or evaporating dish).

-

Solvent Evaporation: Heat the container in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

Weighing: Once all the solvent has evaporated, cool the container in a desiccator and weigh it. Repeat the heating and cooling steps until a constant weight is achieved.

-

Calculation: The solubility is calculated from the mass of the residue and the volume of the supernatant taken.

Workflow for Gravimetric Solubility Determination:

Caption: Step-by-step workflow for the gravimetric method.

UV-Vis Spectroscopic Method

This method is suitable for compounds that have a chromophore, such as the pyridinium ring in this compound dibromide.

Methodology:

-

Calibration Curve:

-

Prepare a series of standard solutions of this compound dibromide of known concentrations in the solvent of interest.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration.

-

-

Sample Preparation and Equilibration: Prepare a saturated solution as described in the gravimetric method (steps 1-3).

-

Phase Separation: Centrifuge or filter the saturated solution to remove any undissolved solid.

-

Dilution: Accurately dilute a known volume of the clear supernatant with the solvent to bring the absorbance within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted solution at λmax.

-

Calculation: Use the calibration curve to determine the concentration of the diluted solution. Calculate the concentration of the original saturated solution, which represents the solubility.

Workflow for UV-Vis Spectroscopic Solubility Determination:

Caption: Workflow for determining solubility using UV-Vis spectroscopy.

High-Performance Liquid Chromatography (HPLC) Method

HPLC offers high sensitivity and specificity and is particularly useful for complex mixtures or when low solubility is expected.

Methodology:

-

Method Development:

-

Develop a suitable HPLC method for the quantification of this compound dibromide. A reverse-phase column (e.g., C18) with a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) is a common starting point.

-

Detection can be achieved using a UV detector set at the λmax of the compound.

-

-

Calibration Curve:

-

Prepare a series of standard solutions of this compound dibromide of known concentrations in the mobile phase.

-

Inject each standard solution into the HPLC system and record the peak area.

-

Plot a calibration curve of peak area versus concentration.

-

-

Sample Preparation and Equilibration: Prepare a saturated solution as described in the gravimetric method (steps 1-3).

-

Phase Separation: Filter the saturated solution through a syringe filter (e.g., 0.22 µm) compatible with the solvent.

-

Dilution: Accurately dilute a known volume of the filtrate with the mobile phase.

-

Injection and Analysis: Inject the diluted sample into the HPLC system and record the peak area.

-

Calculation: Use the calibration curve to determine the concentration of the diluted sample. Calculate the concentration of the original saturated solution to determine the solubility.

Workflow for HPLC-Based Solubility Determination:

Caption: Workflow for determining solubility using HPLC.

Conclusion

While there is a notable scarcity of published quantitative solubility data for this compound dibromide in various organic solvents, its aqueous solubility is reported to be significant. For researchers and professionals in drug development requiring solubility information in specific solvent systems, the experimental protocols detailed in this guide provide robust and reliable methods for in-house determination. The choice of method will depend on the available equipment, the nature of the solvent, and the expected solubility range. Accurate determination of solubility is a critical first step in the formulation and development of any compound, and the methodologies presented here offer a clear path to obtaining this essential data.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of decane and related short-chain alkanes, including nonane, undecane, and dodecane. The information is compiled from a variety of sources to support risk assessment and safety evaluation in research and development settings.

Executive Summary

Decane and its related short-chain alkanes are aliphatic hydrocarbons with widespread industrial applications. While generally considered to have low systemic toxicity, they can pose hazards related to aspiration, dermal irritation, and neurotoxicity at high concentrations. This document summarizes the available data on their absorption, distribution, metabolism, and excretion (ADME), as well as their acute, chronic, genetic, and carcinogenic potential. Detailed experimental protocols for key toxicological assays are also provided to aid in the design and interpretation of further studies.

Physicochemical Properties

| Property | Decane | Nonane | Undecane | Dodecane |

| CAS Number | 124-18-5 | 111-84-2 | 1120-21-4 | 112-40-3 |

| Molecular Formula | C₁₀H₂₂ | C₉H₂₀ | C₁₁H₂₄ | C₁₂H₂₆ |

| Molecular Weight | 142.28 g/mol | 128.26 g/mol | 156.31 g/mol | 170.33 g/mol |

| Boiling Point | 174.1 °C | 150.8 °C | 196 °C | 216.3 °C |

| Melting Point | -29.7 °C | -53.5 °C | -26 °C | -9.6 °C |

| Vapor Pressure | 1.4 mmHg at 25 °C | 4.9 mmHg at 25 °C | 0.4 mmHg at 25 °C | 0.13 mmHg at 25°C[1] |

| Water Solubility | Insoluble | Insoluble[2] | Insoluble | Insoluble[1] |

Toxicological Data

Acute Toxicity

The acute toxicity of decane and related alkanes is generally low by oral and dermal routes. The primary concern is aspiration, which can lead to chemical pneumonitis.

| Compound | Test | Species | Route | Value | Reference |

| Decane | LD50 | Rat | Oral | >5000 mg/kg | [3] |

| LC50 | Rat | Inhalation | >1369 ppm (8h) | [3] | |

| LD50 | Rabbit | Dermal | >5000 mg/kg | [3] | |

| Nonane | LC50 | Rat | Inhalation | 23,760 mg/L (4h) | [4] |

| Undecane | LD50 | Rat | Oral | > 5,000 mg/kg | [5] |

| LC50 | Rat | Inhalation | > 6100 mg/m³ (4h) | [5] | |

| Dodecane | LD50 | Rat | Oral | > 5,000 mg/kg | [6] |

| LC50 | Rat | Inhalation | > 4.951 mg/m³ (4h) | [6] | |

| LD50 | Rabbit | Dermal | > 5,000 mg/kg | [6] |

Dermal and Ocular Irritation

These compounds can cause mild to moderate skin irritation, primarily due to their defatting properties. Eye irritation is also a possibility upon direct contact.

| Compound | Test | Species | Result | Reference |

| Decane | Skin Irritation | Rabbit | Slight to moderate irritation | [7] |

| Nonane | Skin Irritation | - | Irritant to skin and mucous membranes | [4] |

| Eye Irritation | - | Irritating effect | [4] | |

| Dodecane | Skin Irritation | Rabbit | No skin irritation (4h) | [6] |

| Eye Irritation | Rabbit | No eye irritation | [6] |

Genotoxicity

Decane and related alkanes have generally tested negative in standard genotoxicity assays.

| Compound | Test | System | Result | Reference |

| Decane | Ames Test | S. typhimurium | Negative | [1] |

| Micronucleus Assay | Mouse | Negative | [1] | |

| Dodecane | Ames Test | S. typhimurium | Not mutagenic | [8] |

| Chromosomal Aberration | Mammalian cells in vitro | Induced chromosomal aberrations | [8] |

Carcinogenicity

There is limited evidence to suggest that decane and related compounds are carcinogenic. However, some studies indicate a potential for cocarcinogenic effects. Decane has been shown to act as a tumor promoter in the presence of other carcinogens.[9]

Absorption, Distribution, Metabolism, and Excretion (ADME)

Absorption of these alkanes can occur through inhalation and, to a lesser extent, dermal contact.[10] Due to their lipophilicity, they are likely to distribute to fatty tissues. Metabolism is expected to proceed via oxidation to alcohols, aldehydes, and fatty acids. Excretion is primarily through the urine and feces as metabolites, with some unchanged compound exhaled. Quantitative ADME data for decane is limited.

Experimental Protocols

The following sections summarize the methodologies for key toxicological experiments based on OECD guidelines.

Acute Oral Toxicity (OECD 401 - now superseded by 420, 423, 425)

The acute oral toxicity test provides information on the health hazards likely to arise from a single, short-term oral exposure to a substance.[11][12]

-

Principle: The test substance is administered orally by gavage to fasted animals in a stepwise procedure.[11][13] The starting dose is selected based on a sighting study.[14]

-

Animals: Typically, young adult rats of a single sex (usually females) are used.[13]

-

Procedure: Following administration of the test substance, animals are observed for mortality, clinical signs, and body weight changes for at least 14 days.[11]

-

Endpoint: The test allows for the determination of the LD50 (the statistically derived dose that is expected to cause death in 50% of the treated animals) or classification into a toxicity category.[13]

Figure 1: Workflow for Acute Oral Toxicity Testing (based on OECD Guideline principles).

Acute Inhalation Toxicity (OECD 403)

This test assesses the potential health hazards from short-term exposure to an airborne substance.[9][15][16]

-

Principle: Animals are exposed to the test substance as a gas, vapor, or aerosol in a whole-body or nose-only inhalation chamber for a defined period (typically 4 hours).[17]

-

Animals: Young adult rats are the preferred species.[17]

-

Procedure: A limit test at a high concentration or a full-range test with multiple concentration groups is conducted. Animals are observed for at least 14 days post-exposure for mortality and signs of toxicity.[15]

-

Endpoint: The LC50 (median lethal concentration) is determined.[9]

Figure 2: Workflow for Acute Inhalation Toxicity Testing (OECD 403).

Acute Dermal Irritation/Corrosion (OECD 404)

This test evaluates the potential of a substance to cause local irritation or corrosion upon application to the skin.[18][19][20]

-

Principle: A single dose of the test substance is applied to a small area of the skin of an animal, while an untreated area serves as a control.[18]

-

Animals: The albino rabbit is the preferred species.[19]

-

Procedure: The substance is applied to the shaved skin for a 4-hour exposure period.[21] The skin is then observed for signs of erythema (redness) and edema (swelling) at specified intervals for up to 14 days.[18]

-

Endpoint: The substance is classified as an irritant or corrosive based on the severity and reversibility of the skin reactions.[19]

Figure 3: Workflow for Acute Dermal Irritation/Corrosion Testing (OECD 404).

Bacterial Reverse Mutation Test (Ames Test, OECD 471)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[22][23][24]

-

Principle: The test uses several strains of Salmonella typhimurium and Escherichia coli with mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively). The test substance is evaluated for its ability to cause a reverse mutation, restoring the ability of the bacteria to grow on an amino acid-deficient medium.[22]

-

Procedure: The test is conducted with and without a metabolic activation system (S9 mix) to mimic mammalian metabolism. Bacteria are exposed to the test substance and plated on a minimal agar medium.[23]

-

Endpoint: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.[25]

Figure 4: Workflow for Bacterial Reverse Mutation Test (Ames Test, OECD 471).

Mammalian Erythrocyte Micronucleus Test (OECD 474)

This in vivo test detects damage to chromosomes or the mitotic apparatus in erythroblasts.[26][27][28]

-

Principle: The test identifies substances that cause cytogenetic damage, leading to the formation of micronuclei in developing erythrocytes.[29]

-

Animals: Rodents, usually mice or rats, are used.[26]

-

Procedure: Animals are exposed to the test substance, and bone marrow or peripheral blood is collected.[27] Erythrocytes are then analyzed for the presence of micronuclei.[26]

-

Endpoint: An increase in the frequency of micronucleated polychromatic erythrocytes in treated animals indicates induced chromosome damage.[27]

Figure 5: Workflow for Mammalian Erythrocyte Micronucleus Test (OECD 474).

Signaling Pathways

The precise molecular mechanisms and signaling pathways affected by decane and related alkanes are not extensively characterized. However, given their nature as hydrocarbons, some potential pathways of interaction can be inferred.

Oxidative Stress

Exposure to hydrocarbons can lead to the generation of reactive oxygen species (ROS), resulting in oxidative stress.[30] This can, in turn, damage cellular components like lipids, proteins, and DNA. The metabolism of alkanes may contribute to the production of ROS.

Figure 6: Postulated Oxidative Stress Pathway for Decane.

Further research is required to elucidate the specific interactions of decane and related compounds with key signaling pathways such as PPAR and MAP-kinase, which are involved in lipid metabolism and cellular stress responses, respectively.

Conclusion

Decane and its related short-chain alkanes (nonane, undecane, and dodecane) exhibit a generally low order of acute systemic toxicity. The primary hazards are associated with aspiration and dermal irritation. They are not considered to be genotoxic. While data on chronic toxicity and carcinogenicity are limited, there is some evidence for cocarcinogenic effects. A deeper understanding of their ADME properties and interactions with specific cellular signaling pathways will be crucial for a more comprehensive risk assessment in the context of drug development and other research applications. The provided experimental protocols and workflows serve as a guide for designing future toxicological evaluations.

References

- 1. Dodecane | C12H26 | CID 8182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nonane | C9H20 | CID 8141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. carlroth.com [carlroth.com]

- 4. agilent.com [agilent.com]

- 5. cpchem.com [cpchem.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. agilent.com [agilent.com]

- 8. chemview.epa.gov [chemview.epa.gov]

- 9. Acute toxicity study for inhalation | PPTX [slideshare.net]

- 10. Decane | C10H22 | CID 15600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. scribd.com [scribd.com]

- 13. utu.fi [utu.fi]

- 14. xn--krinfo-wxa.hu [xn--krinfo-wxa.hu]

- 15. oecd.org [oecd.org]

- 16. oecd.org [oecd.org]

- 17. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 18. oecd.org [oecd.org]

- 19. catalog.labcorp.com [catalog.labcorp.com]

- 20. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]

- 21. DERMAL IRRITATION STUDY ACCORDING TO OECD(404) GUIDELINES | PPTX [slideshare.net]

- 22. nib.si [nib.si]

- 23. Bacterial Reverse Mutation Test (Ames Test) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 24. catalog.labcorp.com [catalog.labcorp.com]

- 25. nucro-technics.com [nucro-technics.com]

- 26. Genetic Toxicology Studies - Study Design of Mammalian Erythrocyte Micronucleus Test (OECD 474) - Tox Lab [toxlab.co]

- 27. oecd.org [oecd.org]

- 28. nucro-technics.com [nucro-technics.com]

- 29. oecd.org [oecd.org]

- 30. mdpi.com [mdpi.com]

Dicationic Pyridinium Surfactants: A Technical Guide for Drug Development

Introduction

Dicationic pyridinium surfactants, often referred to as "gemini" surfactants, represent a sophisticated class of amphiphilic molecules characterized by two hydrophobic tails and two cationic pyridinium headgroups covalently linked by a spacer group.[1] This unique dimeric structure confers upon them remarkable physicochemical properties that are superior to their conventional single-chain (monomeric) counterparts.[1] Notably, they exhibit significantly lower critical micelle concentrations (CMC), greater efficiency in reducing surface tension, and the ability to form diverse self-assembled structures such as micelles and vesicles.[2][3]

These enhanced properties make dicationic pyridinium surfactants highly attractive for a range of biomedical and pharmaceutical applications. Their strong interaction with negatively charged biological membranes and macromolecules like nucleic acids has positioned them as promising non-viral vectors for gene delivery, agents for enhancing drug solubility, and potent antimicrobial compounds.[4][5][6] This guide provides an in-depth review of their synthesis, physicochemical properties, and key applications, with a focus on the experimental methodologies and structure-activity relationships relevant to researchers in drug development.

Synthesis and Characterization

The synthesis of dicationic pyridinium surfactants is typically achieved through a straightforward quaternization reaction. This process generally involves the reaction of a pyridine derivative, which will form the cationic headgroup, with a dihaloalkane that serves as the spacer, linking two pyridine molecules.

The general workflow for synthesis and subsequent characterization is outlined below.

Key characterization techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Used to confirm the covalent structure of the synthesized surfactant, verifying the attachment of the alkyl chains and the spacer to the pyridinium rings.[7]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Employed to identify characteristic functional groups and confirm the formation of the desired product.[7]

-

Thermogravimetric Analysis (TGA): Measures the thermal stability of the surfactants by determining the temperature at which they decompose.[8]

Physicochemical Properties

The defining characteristic of dicationic surfactants is their efficiency in forming micelles at very low concentrations. This is quantified by the Critical Micelle Concentration (CMC), a key parameter for any application involving self-assembly.

Critical Micelle Concentration (CMC) and Surface Tension

The CMC is the concentration at which surfactant monomers in a solution begin to aggregate into micelles. Below the CMC, surfactants exist as monomers; above it, additional surfactant molecules form micelles. Dicationic surfactants typically have CMC values one to two orders of magnitude lower than their corresponding monomeric counterparts.[3] This efficiency is influenced by the length of the hydrophobic tails and the nature of the spacer group. Surfactants with hydrophilic spacers (e.g., containing ether or hydroxyl groups) tend to achieve lower CMC values and reduce surface tension more effectively than those with hydrophobic spacers.[8][9]

Table 1: Physicochemical Properties of Selected Dicationic Pyridinium Surfactants

| Surfactant Structure (General) | Spacer Group (Type) | CMC (mmol/L) | Surface Tension at CMC (γ_cmc, mN/m) | Reference |

|---|---|---|---|---|

| Pyridinium-based dicationic | Butane (Hydrophobic) | 0.019 | Not Specified | [9] |

| Pyridinium-based dicationic | Bis(ethyl) ether (Hydrophilic) | 0.016 | Not Specified | [9] |

| Pyridinium-based dicationic | 2-Propanol (Hydrophilic) | 0.013 | Not Specified | [9] |

| Pyridinium-based dicationic | Bis(ethyl) amine (Hydrophilic) | 0.017 | 31.790 |[8][9] |

Thermal Stability

For applications that may involve heat, such as certain formulations or industrial processes, thermal stability is crucial. TGA studies show that pyridinium-based dicationic surfactants can be highly stable, with decomposition temperatures often approaching or exceeding 300°C.[8]

Table 2: Thermal Stability of Dicationic Pyridinium Surfactants with Different Spacers

| Surfactant ID | Spacer Group | Decomposition Onset (°C) | Key Finding | Reference |

|---|---|---|---|---|

| GS-4 | 1,4-dibromobutane | ~300 | High thermal stability. | [7] |

| GS-Et | Bis(2-bromoethyl) ether | ~300 | Insignificant impact of spacer type on decomposition temperature. | [7] |

| GS-OH | 1,3-dibromo-2-propanol | ~300 | All variants are robust for high-temperature applications. | [7] |

| GS-NH | Bis(2-chloroethyl) amine | ~300 | Slightly higher relative stability compared to other spacers. |[7] |

Key Applications in Drug Development

Gene Delivery

Dicationic pyridinium surfactants are effective non-viral vectors for delivering nucleic acids like plasmid DNA (pDNA) and siRNA.[4] Their cationic headgroups interact electrostatically with the negatively charged phosphate backbone of nucleic acids, condensing the genetic material into nanoparticles called "lipoplexes." These complexes protect the genetic material from degradation and facilitate its entry into cells. The mechanism is believed to involve endocytosis, followed by endosomal escape, which releases the genetic payload into the cytoplasm.[10] Studies have shown that modifying the surfactant structure, such as incorporating unsaturated alkyl chains, can enhance transfection efficiency.[11][12]

Drug Solubilization and Delivery

The hydrophobic core of micelles formed by dicationic surfactants can serve as a nanocarrier for poorly water-soluble drugs. By encapsulating a hydrophobic drug molecule within the micelle, its apparent aqueous solubility is increased, which can enhance its bioavailability.[5] The interaction between the surfactant and the drug can be studied to calculate binding constants and Gibbs free energy, confirming the spontaneity and efficiency of the encapsulation process.[5]

Antimicrobial Activity

Quaternary pyridinium salts are known for their antimicrobial properties.[13] The cationic headgroups adsorb onto the negatively charged surfaces of bacterial cells.[13] The hydrophobic tails then penetrate and disrupt the lipid bilayer of the cell membrane, leading to leakage of intracellular components and cell death.[13] The effectiveness of this action is strongly correlated with the surfactant's structure; for instance, increasing the length of the alkyl chain and the overall hydrophobicity of the molecule can significantly enhance antimicrobial activity.[2][14] These surfactants are often more effective against Gram-positive bacteria than Gram-negative bacteria.[13]

Structure-Activity Relationships (SAR)

The versatility of dicationic pyridinium surfactants stems from the ability to tune their properties by modifying their molecular components. Understanding these structure-activity relationships is critical for designing surfactants for specific applications.

-

Hydrophobic Tails: Increasing the alkyl chain length generally decreases the CMC and enhances antimicrobial activity up to an optimal length, beyond which decreased solubility can reduce efficacy.[14][15] The presence of unsaturation in the tails can improve properties like gene transfection efficiency.[11]

-

Spacer Group: The nature of the spacer (length, rigidity, and hydrophilicity) significantly impacts micelle formation and packing.[8] Hydrophilic spacers can improve water solubility and result in lower CMC values compared to hydrophobic spacers.[9]

-

Pyridinium Headgroup: The cationic charge is essential for interaction with nucleic acids and bacterial membranes. Substitutions on the pyridinium ring can modulate hydrophobicity and biological activity.[14]

Toxicology and Biocompatibility

While cationic surfactants are known to exhibit some level of cytotoxicity, dicationic pyridinium compounds have been developed that are essentially non-toxic at the concentrations required for efficient gene transfection.[4] Viologen derivatives (a type of dicationic pyridinium compound) can be highly cytotoxic, but structural modifications, such as covalent binding to a macrocyclic framework, can significantly reduce this toxicity.[15] For drug delivery applications, it is crucial to balance the efficacy of the surfactant with its potential for toxicity, often by designing molecules that are biodegradable or have an optimal hydrophobic-lipophilic balance.[3]

Experimental Protocols

General Synthesis of a Dicationic Pyridinium Surfactant

This protocol is a representative example of a quaternization reaction.

-

Reactant Preparation: Dissolve two molar equivalents of the chosen pyridine derivative (e.g., 4-aminopyridine) in a suitable anhydrous solvent (e.g., toluene or methanol) in a round-bottom flask.

-

Addition of Spacer: Add one molar equivalent of a dihaloalkane spacer (e.g., 1,6-dibromohexane) to the solution.

-

Reaction: Equip the flask with a condenser and reflux the mixture with stirring for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Isolation: After the reaction is complete, cool the mixture to room temperature. The product often precipitates out of the solution. Collect the solid product by vacuum filtration.

-

Purification: Wash the crude product with a solvent in which the product is insoluble but the reactants are soluble (e.g., diethyl ether) to remove unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/ether).

-

Drying and Characterization: Dry the purified solid product under vacuum. Confirm its structure using NMR and FT-IR spectroscopy.

Determination of Critical Micelle Concentration (CMC)

The CMC can be determined using various techniques, with surface tensiometry being one of the most common.[16][17]

-

Solution Preparation: Prepare a stock solution of the surfactant in deionized water at a concentration well above the expected CMC. Prepare a series of dilutions from the stock solution to cover a wide range of concentrations, both below and above the expected CMC.

-

Measurement: Measure the surface tension of each solution using a tensiometer (e.g., with the Du Noüy ring or Wilhelmy plate method) at a constant temperature.

-

Data Plotting: Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

-

CMC Determination: The resulting plot will typically show two linear regions. The surface tension decreases linearly with log C and then plateaus. The CMC is the concentration at the point of intersection of these two lines. The surface tension value in the plateau region is the γ_cmc.[9]

Evaluation of Antimicrobial Activity (MIC Determination)

The Minimum Inhibitory Concentration (MIC) is a standard measure of antimicrobial efficacy.

-

Bacterial Culture: Prepare a standardized inoculum of the target bacterium (e.g., S. aureus or E. coli) in a suitable growth medium (e.g., Mueller-Hinton broth).

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the surfactant solution to create a range of concentrations.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth with bacteria, no surfactant) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the surfactant that completely inhibits visible growth of the bacteria.

References

- 1. allresearchjournal.com [allresearchjournal.com]

- 2. researchgate.net [researchgate.net]

- 3. Cationic Surfactants: Self-Assembly, Structure-Activity Correlation and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel pyridinium surfactants for efficient, nontoxic in vitro gene delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pyridinium salts: from synthesis to reactivity and applications - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Structural insights into pyridinium-based dicationic surfactants at harsh conditions: Influence of spacer groups on thermal stability and surface properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structural insights into pyridinium-based dicationic surfactants at harsh conditions: Influence of spacer groups on thermal stability and surface properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Interfacially Engineered Pyridinium Pseudogemini Surfactants as Versatile and Efficient Supramolecular Delivery Systems for DNA, siRNA, and mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel pyridinium surfactants for efficient, nontoxic in vitro gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. research.rug.nl [research.rug.nl]

- 13. Synthesis and Antimicrobial Activity of Some Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Hydrophobicity and antimicrobial activities of quaternary pyridinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. biolinscientific.com [biolinscientific.com]

- 17. Characterization of surfactants | KRÜSS Scientific [kruss-scientific.com]

1,10-bis(pyridinium)decane safety data sheet and handling precautions

An In-depth Technical Guide to the Safe Handling of 1,10-bis(pyridinium)decane

For researchers, scientists, and drug development professionals, a comprehensive understanding of the safety and handling protocols for chemical compounds is paramount. This guide provides a detailed overview of the safety data and handling precautions for this compound, a biscationic compound also known as Decamethylenebispyridinium dibromide.

Chemical and Physical Properties

This compound is a chemical compound with the CAS number 6266-40-6.[1] Its properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₀H₃₀Br₂N₂ | [1] |

| Molecular Weight | 458.27 g/mol | [1] |

| Purity | ≥98% to 99.66% | [1][2] |

| Topological Polar Surface Area (TPSA) | 7.76 Ų | [1] |

| LogP | -1.9094 | [1] |

Toxicological and Biological Activity

This compound is noted for its biological activity as an inhibitor of acetylcholinesterase (AChE).

| Parameter | Value | Target |

| IC₅₀ | 25.8 nM | Acetylcholinesterase (AChE)[2] |

No detailed experimental protocols for the determination of the IC₅₀ value were available in the consulted resources. Similarly, comprehensive toxicological studies, such as LD₅₀ values for this compound, are not detailed in the provided safety information.

Hazard Identification and Safety Precautions

While a specific, detailed Safety Data Sheet (SDS) for this compound was not fully available, information for structurally related compounds and supplier classifications allows for a comprehensive overview of potential hazards and necessary precautions. A related compound, N,N'-(decane-1,10-diyldi-1(4H)-pyridyl-4-ylidene)bis(octylammonium) dichloride, has the following GHS hazard statements, which should be considered as potential hazards for this compound as a precautionary measure.[3]

| Hazard Statement | Code | Description |

| Harmful if swallowed | H302 | The substance may be harmful if it enters the body through ingestion.[3] |

| Causes skin irritation | H315 | Contact with skin may cause irritation.[3] |

| Causes serious eye irritation | H319 | Contact with eyes may cause serious irritation.[3] |

| Very toxic to aquatic life with long lasting effects | H410 | Release into the environment can cause long-term damage to aquatic ecosystems.[3] |